molecular formula C23H19ClO2 B14325700 (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate CAS No. 106967-19-5

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate

Cat. No.: B14325700
CAS No.: 106967-19-5
M. Wt: 362.8 g/mol
InChI Key: SZVISKKHCUIYMG-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, two phenyl groups, and a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (3-chlorophenyl)(diphenyl)methanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(diphenyl)methanol: A precursor in the synthesis of (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate.

    Diphenylmethanol: A simpler analog with similar structural features but lacking the chlorophenyl and methylprop-2-enoate groups.

Uniqueness

This compound is unique due to the presence of both the chlorophenyl and methylprop-2-enoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106967-19-5

Molecular Formula

C23H19ClO2

Molecular Weight

362.8 g/mol

IUPAC Name

[(3-chlorophenyl)-diphenylmethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H19ClO2/c1-17(2)22(25)26-23(18-10-5-3-6-11-18,19-12-7-4-8-13-19)20-14-9-15-21(24)16-20/h3-16H,1H2,2H3

InChI Key

SZVISKKHCUIYMG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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